![molecular formula C11H17N3S B14791638 3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B14791638.png)
3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine is a complex organic compound known for its unique bicyclic structure. This compound features a 3-azabicyclo[3.2.1]octane core, which is a bicyclic system containing nitrogen. The presence of the 3-methylisothiazol-5-yl group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[321]Octan-8-amine typically involves multiple steps, starting from readily available precursors One common approach is the cycloaddition reaction, where a bicyclic system is formed through the reaction of a suitable diene with a dienophile under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the 3-methylisothiazol-5-yl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The 3-methylisothiazol-5-yl group may contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5S)-3-(3-methylthiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine: Similar structure but with a thiazole ring instead of an isothiazole ring.
(1R,5S)-3-(3-methylpyrazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine: Contains a pyrazole ring instead of an isothiazole ring.
Uniqueness
The uniqueness of (1R,5S)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]Octan-8-amine lies in its specific combination of a bicyclic core with an isothiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.
Eigenschaften
Molekularformel |
C11H17N3S |
|---|---|
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
3-(3-methyl-1,2-thiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C11H17N3S/c1-7-4-10(15-13-7)14-5-8-2-3-9(6-14)11(8)12/h4,8-9,11H,2-3,5-6,12H2,1H3 |
InChI-Schlüssel |
ZSFDJQQUZDIPTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=C1)N2CC3CCC(C2)C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


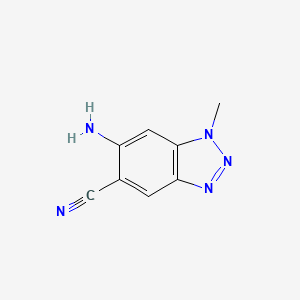
![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
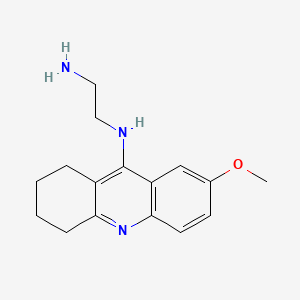
![6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14791587.png)
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt](/img/structure/B14791597.png)
![4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B14791602.png)
![Cyclopropanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B14791608.png)

![(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B14791622.png)
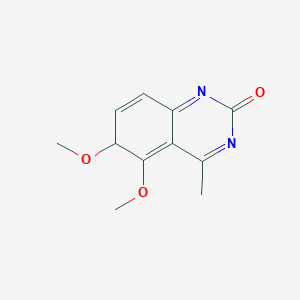
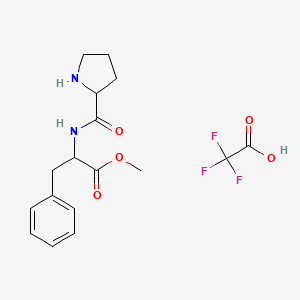
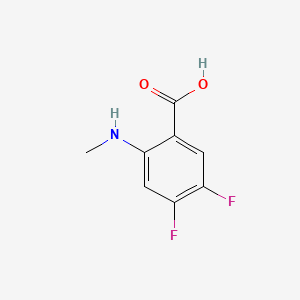
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide](/img/structure/B14791632.png)
![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)
